Thiane-2-carbonitrile
Overview
Description
Thiane-2-carbonitrile is a heterocyclic compound that contains a thiophene ring and a nitrile group. Its IUPAC name is tetrahydro-2H-thiopyran-2-carbonitrile . The molecular weight of Thiane-2-carbonitrile is 127.21 .
Synthesis Analysis
The synthesis of Thiane-2-carbonitrile derivatives can be achieved from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration . Another method involves multi-step reactions with ammonia, methanol, and polyphosphoric acid trimethylsilyl ester .Molecular Structure Analysis
The molecular structure of Thiane-2-carbonitrile consists of a thiophene ring and a nitrile group. The InChI code for Thiane-2-carbonitrile is 1S/C6H9NS/c7-5-6-3-1-2-4-8-6/h6H,1-4H2 .Chemical Reactions Analysis
Thiane-2-carbonitrile can undergo various chemical reactions. For instance, it can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface . This improves the interphase stability of the electrode/electrolyte .Physical And Chemical Properties Analysis
Thiane-2-carbonitrile has a melting point of 29-30 degrees Celsius . It is a liquid at room temperature . The physical and chemical properties of Thiane-2-carbonitrile are influenced by its molecular structure, which includes a thiophene ring and a nitrile group.Scientific Research Applications
Green Synthesis Protocols
Thiane-2-carbonitrile derivatives have been utilized in green chemistry for synthesizing various compounds. For example, a one-pot green synthesis method for benzo[b][1,4]thiazine-4-carbonitrile was developed using microwave irradiation and an iron-based catalyst. This method is notable for its environmental friendliness, short reaction time, and tolerance to a wide range of functional groups (Balwe, Shinde, & Jeong, 2016).
Quantum Chemical Calculations
Thiane-2-carbonitrile derivatives have been subject to quantum chemical calculations to understand their molecular structure and properties. A study on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile involved both experimental and quantum chemical analysis, providing insights into the molecular characteristics of such compounds (Oturak et al., 2017).
Organocatalysis in Synthesis
Organocatalysis involving thiane-2-carbonitrile derivatives has been researched for synthesizing specific compounds. An example is the synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, achieved through a Michael addition-cyclization reaction (Ding & Zhao, 2010).
Potential Anti-Tubercular Agents
Research into thiane-2-carbonitrile derivatives has included exploring their potential as anti-tubercular agents. A study on 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile demonstrated promising results against Mycobacterium tuberculosis, with molecular docking simulations suggesting higher binding affinities compared to standard drugs (Obu et al., 2021).
Antifungal Applications
Thiane-2-carbonitrile derivatives have also been evaluated for their antifungal properties. One study screened a series of 2-Aminothiophene derivatives for their in vitro antifungal activities, guiding the development of new therapeutic alternatives for fungal infections (Scotti et al., 2012).
Safety And Hazards
Thiane-2-carbonitrile is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
thiane-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-5-6-3-1-2-4-8-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBIQKKIDXWWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40772234 | |
Record name | Thiane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40772234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiane-2-carbonitrile | |
CAS RN |
146428-12-8 | |
Record name | Thiane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40772234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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